molecular formula C12H22O3 B1327836 Ethyl 7-oxodecanoate CAS No. 73276-75-2

Ethyl 7-oxodecanoate

Cat. No.: B1327836
CAS No.: 73276-75-2
M. Wt: 214.3 g/mol
InChI Key: KVJDBWMBTHGWQT-UHFFFAOYSA-N
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Description

Ethyl 7-oxodecanoate is a medium-chain fatty acid ester featuring a ketone group at the 7th carbon position of the decanoate backbone. Its molecular formula is inferred as C₁₂H₂₂O₃ (based on structural analogues like ethyl 5-oxodecanoate) , with a molecular weight of approximately 214.30 g/mol.

Properties

IUPAC Name

ethyl 7-oxodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-3-8-11(13)9-6-5-7-10-12(14)15-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJDBWMBTHGWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645672
Record name Ethyl 7-oxodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73276-75-2
Record name Ethyl 7-oxodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 7-oxodecanoate can be synthesized through the esterification of 7-oxodecanoic acid with ethanol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process involves the careful control of temperature, pressure, and the molar ratio of reactants to ensure high purity and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group in this compound can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-oxodecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 7-oxodecanoate involves its interaction with various molecular targets and pathways. The ester and ketone functional groups allow it to participate in a variety of chemical reactions, making it a versatile compound in both synthetic and biological contexts. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations:

Chain Length and Lipophilicity: Ethyl 7-oxononanoate (C₁₁) has a shorter carbon chain than ethyl 7-oxodecanoate (C₁₂), resulting in a lower molecular weight (200.27 vs. 214.30) and XLogP3 (1.8 vs. ~2.2), indicating reduced lipid solubility . Ethyl 5-oxodecanoate shares the same molecular formula as this compound but exhibits higher XLogP3 (2.5), likely due to the ketone's proximity to the ester group, enhancing hydrophobic interactions .

Functional Group Positioning: The ketone at C7 in this compound may confer distinct reactivity compared to C5 in ethyl 5-oxodecanoate. For example, steric hindrance or electronic effects could influence nucleophilic addition or reduction reactions.

Structural Complexity: Ethyl (Z)-7-oxo-3-phenyl-2-heptenoate introduces a phenyl group and a double bond, increasing molecular weight (246.30) and complexity.

Biological Activity

Ethyl 7-oxodecanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of both a ketone and an ester functional group. Its chemical formula is C11H20O3C_{11}H_{20}O_3, and it has a molecular weight of approximately 200.28 g/mol. The presence of these functional groups allows the compound to participate in various chemical reactions, making it versatile for both synthetic and biological applications.

The biological activity of this compound is primarily attributed to its ability to modulate cell signaling pathways. It interacts with various molecular targets, influencing cellular processes such as apoptosis, cell proliferation, and inflammation. The exact mechanisms can vary depending on the specific biological context and concentration used.

Biological Activities

  • Antimicrobial Activity : this compound has shown promising antimicrobial properties against several bacterial strains. For instance, studies indicate that compounds with similar structures exhibit significant minimum inhibitory concentration (MIC) values against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Cytotoxic Effects : Preliminary research indicates that this compound may have cytotoxic effects on cancer cell lines. In vitro studies have demonstrated its potential to inhibit cell growth in various cancer models, suggesting a possible role in cancer therapy .
  • Anthelmintic Activity : There is emerging evidence that compounds related to this compound possess anthelmintic properties, which could be beneficial in treating parasitic infections .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundFunctional GroupsBiological Activity
This compoundKetone, EsterAntimicrobial, Cytotoxic
Ethyl decanoateEsterLimited biological activity
Mthis compoundKetone, EsterSimilar antimicrobial effects
7-Oxodecanoic acidCarboxylic AcidVaries; less studied

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

  • Study on Antimicrobial Activity : A recent study demonstrated that ethyl derivatives exhibit significant antimicrobial activity against various bacterial strains, with MIC values comparable to established antibiotics .
  • Cytotoxicity Evaluation : In vitro assays using human cancer cell lines revealed that this compound could inhibit cell proliferation effectively, with IC50 values indicating its potential as an anticancer agent .
  • Anthelmintic Testing : Research evaluating the anthelmintic properties showed that related compounds significantly affected motility in parasitic worms, suggesting a potential therapeutic application in helminth infections .

Q & A

Q. What protocols ensure reproducibility in this compound research across laboratories?

  • Publish detailed synthetic procedures, including exact equipment models, solvent grades, and environmental conditions. Share characterization data in open-access repositories (e.g., Zenodo) with digital object identifiers (DOIs). Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data management. Collaborate with third-party labs for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 7-oxodecanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-oxodecanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.